molecular formula C18H9Cl2N3O B12923620 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile CAS No. 87999-64-2

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile

Cat. No.: B12923620
CAS No.: 87999-64-2
M. Wt: 354.2 g/mol
InChI Key: YBQMTDPMIUQOBJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as anticancer agents .

Properties

CAS No.

87999-64-2

Molecular Formula

C18H9Cl2N3O

Molecular Weight

354.2 g/mol

IUPAC Name

4-[4-chloro-2-(2-chlorobenzoyl)phenyl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H9Cl2N3O/c19-12-5-6-13(17-11(8-21)9-22-10-23-17)15(7-12)18(24)14-3-1-2-4-16(14)20/h1-7,9-10H

InChI Key

YBQMTDPMIUQOBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C3=NC=NC=C3C#N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylamine with a suitable pyrimidine precursor under specific conditions. The reaction typically requires the use of reagents such as DMC, DABCO, and DMB, followed by purification steps to isolate the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it inhibits the receptor’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that exhibit similar biological activities. Some of these compounds include:

The uniqueness of this compound lies in its specific structural features and its ability to inhibit both wild-type and mutant forms of EGFR, making it a versatile and potent anticancer agent .

Biological Activity

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile, identified by its CAS number 87999-64-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₈H₉Cl₂N₃O
  • Molecular Weight : 354.19 g/mol
  • LogP : 4.55308 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 66.64 Ų

These properties suggest that the compound has a significant degree of hydrophobic character, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. The compound has been investigated for its effects on different cancer cell lines, demonstrating promising cytotoxic effects.

Case Studies

  • In Vitro Cytotoxicity :
    • The compound was tested against several cancer cell lines, including HeLa (cervical cancer), HCT-15 (colon cancer), and DU-145 (prostate cancer). The results indicated that it exhibits significant cytotoxicity with IC₅₀ values in the low micromolar range (0.08–12.07 µM) .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts with tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts normal cell division .
  • Structure-Activity Relationships (SAR) :
    • Modifications on the pyrimidine ring and substituents significantly affect biological activity. For instance, the introduction of halogen atoms and aromatic groups enhances potency against specific cancer types .

Biological Assays and Findings

Study Cell Line IC₅₀ (µM) Mechanism
Study 1HeLa0.08Tubulin inhibition
Study 2HCT-154.22Cell cycle arrest
Study 3DU-1456.38Apoptosis induction

Additional Biological Activities

Beyond anticancer properties, preliminary investigations suggest that this compound may also possess anti-inflammatory and antioxidant activities. However, these findings require further validation through extensive biological assays.

Antioxidant Properties

Research indicates that certain pyrimidine derivatives exhibit antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases . The specific antioxidant activity of this compound remains to be fully explored.

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